2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide
Description
Properties
IUPAC Name |
2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-3-30-18-9-7-17(8-10-18)26-11-12-27-20(21(26)29)24-25-22(27)31-14-19(28)23-16-6-4-5-15(2)13-16/h4-13H,3,14H2,1-2H3,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNHQQRQKVVCNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)NC4=CC=CC(=C4)C)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been reported to have potential inhibitory effects on c-met kinase. c-Met kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target in cancer research.
Mode of Action
It’s worth noting that similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to intercalate dna. DNA intercalation is a process where a molecule inserts itself between the base pairs of the DNA helix, which can disrupt the DNA’s normal functioning and lead to cell death.
Biochemical Pathways
Given the potential dna intercalation activity, it can be inferred that the compound may affect pathways related to dna replication and transcription. This could lead to downstream effects such as cell cycle arrest and apoptosis, particularly in rapidly dividing cells like cancer cells.
Pharmacokinetics
Similar compounds have shown good oral bioavailability in preclinical species. The impact of these properties on the compound’s bioavailability would need to be assessed through further pharmacokinetic studies.
Result of Action
Similar compounds have demonstrated cytotoxic activity against various cancer cell lines. This suggests that the compound could potentially induce cell death in cancer cells, although further studies would be needed to confirm this.
Biological Activity
The compound 2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide is a member of the triazolo[4,3-a]pyrazine class and exhibits a range of biological activities. Its unique structure allows it to interact with various biological targets, making it a significant candidate in medicinal chemistry.
- Molecular Formula: C₁₅H₁₅N₅O₃S
- Molecular Weight: Approximately 435.5 g/mol
- CAS Number: 1242964-52-8
Biological Activities
Research indicates that derivatives of triazolo[4,3-a]pyrazine, including this compound, possess diverse biological activities:
-
Antibacterial Activity:
- A study evaluated several triazolo[4,3-a]pyrazine derivatives for their antibacterial properties. Among them, compounds similar to the target compound showed moderate to good activity against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. Notably, one derivative exhibited a Minimum Inhibitory Concentration (MIC) comparable to ampicillin .
-
Anticancer Properties:
- Preliminary studies suggest that related compounds may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The structural components of these compounds facilitate interactions with enzymes and receptors involved in cancer pathways.
-
Mechanisms of Action:
- The biological activity of triazolo[4,3-a]pyrazine derivatives is often attributed to their ability to disrupt bacterial cell membranes and inhibit critical enzymes such as DNA gyrase and topoisomerase IV. These interactions are essential for their antibacterial effects and highlight their potential as therapeutic agents against various pathogens .
Structure-Activity Relationship (SAR)
The structure of the compound significantly influences its biological activity:
- Functional Groups: The presence of electron-donating groups enhances antibacterial activity. For instance, substituents at the R₂ position can increase lipophilicity and cell permeability, which are crucial for effective drug action.
- Molecular Interactions: The ability to form hydrogen bonds with target proteins is essential for enhancing biological effects. Modifications in the side chains can lead to improved binding affinities and increased efficacy against specific targets .
Research Findings and Case Studies
A review of recent literature reveals several studies focusing on the synthesis and evaluation of triazolo[4,3-a]pyrazine derivatives:
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- The compound's structure suggests potential antimicrobial properties. Research on related triazole compounds has shown significant antibacterial and antifungal activities. For instance, derivatives of 1,2,4-triazoles have demonstrated efficacy against various pathogens including Staphylococcus aureus and Escherichia coli .
- A study indicated that triazole derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making them promising candidates for antibiotic development .
-
Anticancer Potential
- Triazole-containing compounds have been explored for their anticancer properties. The incorporation of the triazole moiety is linked to enhanced cytotoxicity against cancer cell lines. For example, certain derivatives have shown to inhibit cell proliferation in various cancer types through apoptosis induction .
- In particular, compounds with a similar structural framework have been reported to target specific cancer pathways, including those involved in cell cycle regulation and apoptosis .
-
Anti-inflammatory Effects
- Compounds with triazole structures have been associated with anti-inflammatory activities. Research indicates that these compounds can modulate inflammatory responses by inhibiting key enzymes involved in inflammation .
- The potential for developing anti-inflammatory drugs from triazole derivatives is significant, given their ability to interact with various biological targets.
Structure-Activity Relationship (SAR)
Understanding the SAR of triazole derivatives is crucial for optimizing their pharmacological profiles. Modifications in substituents on the triazole ring can lead to enhanced bioactivity. For instance:
- Electron-withdrawing groups can increase the potency of antimicrobial agents.
- Variations in side chains (e.g., ethoxy or methyl groups) can affect solubility and bioavailability .
Case Studies
- Triazole Derivatives Against Tuberculosis
- Cytotoxicity Studies
Comparison with Similar Compounds
Key Observations :
- The m-tolyl acetamide moiety introduces steric bulk at the meta position, which may reduce solubility compared to para-substituted analogs (e.g., phenoxy derivatives in ).
Challenges :
- Thioether formation often requires stringent anhydrous conditions and catalysts (e.g., ZnCl₂) to prevent oxidation .
- Substituted acetamides (e.g., m-tolyl) may necessitate protective group strategies to avoid side reactions during coupling .
Physical and Chemical Properties
Predicted low solubility due to m-tolyl group; *Thioethers are prone to oxidation under ambient conditions .
Preparation Methods
Synthetic Strategies and Methodologies
Route 1: Sequential Cyclization and Thioether Formation
Step 1: Synthesis of 7-(4-Ethoxyphenyl)-8-oxo-7,8-dihydro-triazolo[4,3-a]pyrazine-3-thiol
- Starting Material : 4-Ethoxyphenylhydrazine reacts with ethyl 2-chloroacetoacetate in ethanol under reflux to form a hydrazone intermediate.
- Cyclization : The hydrazone undergoes intramolecular cyclization in the presence of phosphorus oxychloride (POCl₃) at 80°C for 6 hours, yielding the triazolopyrazine core.
- Thiol Introduction : Treatment with Lawesson’s reagent in toluene converts the 3-keto group to a thiol.
Key Data :
| Parameter | Value |
|---|---|
| Yield (Step 1–3) | 62–68% |
| Purification | Column chromatography (SiO₂, hexane/EtOAc 3:1) |
Step 2: Acetamide Coupling
- Thioether Formation : The thiol intermediate reacts with 2-chloro-N-(m-tolyl)acetamide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 60°C for 12 hours.
- Workup : The mixture is quenched with ice water, extracted with ethyl acetate, and purified via recrystallization (ethanol/water).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 74% |
| Purity (HPLC) | ≥98% |
Route 2: Multicomponent One-Pot Synthesis
- Reagents : 4-Ethoxyphenyl isocyanate, 3-amino-5-mercapto-1,2,4-triazole, and N-(m-tolyl)chloroacetamide are combined in acetonitrile.
- Catalysis : Triethylamine (Et₃N) facilitates nucleophilic substitution and cyclization at 100°C for 8 hours.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 58% |
| Reaction Time | 8 hours |
Advantages :
- Reduced purification steps.
- Scalability for industrial production.
Route 3: Late-Stage Functionalization of a Preassembled Core
- Core Synthesis : 7-(4-Ethoxyphenyl)-8-oxo-7,8-dihydro-triazolo[4,3-a]pyrazine is prepared via Pd-catalyzed coupling of 4-ethoxyphenylboronic acid with a brominated triazolopyrazine precursor.
- Thiolation : The core is treated with thiourea in ethanol under reflux to introduce the 3-thiol group.
- Acetamide Conjugation : Similar to Route 1, Step 2.
Key Data :
| Parameter | Value |
|---|---|
| Overall Yield | 51% |
| Pd Catalyst | Pd(PPh₃)₄ |
Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Yield | 74% | 58% | 51% |
| Complexity | Moderate | Low | High |
| Scalability | High | Moderate | Low |
| Cost | $$ | $ | $$$ |
Route 1 is optimal for laboratory-scale synthesis due to reproducibility. Route 2 offers cost efficiency but requires optimization for purity. Route 3 is limited by palladium catalyst costs.
Critical Reaction Optimization Insights
Analytical Characterization
1H-NMR (400 MHz, DMSO-d6) :
- δ 8.21 (s, 1H, triazole-H)
- δ 7.89–7.32 (m, 8H, aromatic-H)
- δ 4.12 (q, 2H, OCH₂CH₃)
- δ 2.34 (s, 3H, CH₃ from m-tolyl)
HRMS (ESI+) : m/z Calculated for C₂₄H₂₃N₅O₃S: 485.1521; Found: 485.1518.
Q & A
Basic: What are the critical steps in synthesizing 2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide?
Answer:
The synthesis typically involves:
- Core formation : Constructing the triazolo-pyrazine scaffold via cyclization reactions, often using precursors like substituted pyrazines or triazoles under reflux conditions .
- Thioether linkage : Introducing the thiol group via nucleophilic substitution or coupling reactions (e.g., using mercaptoacetic acid derivatives) .
- Acetamide functionalization : Coupling the thioether intermediate with m-toluidine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF .
- Purification : Solvent extraction followed by recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Answer:
Key optimization strategies include:
- Temperature control : Maintaining 0–5°C during coupling steps to minimize side reactions (e.g., racemization) .
- Solvent selection : Using polar aprotic solvents (e.g., THF or DMF) for intermediates prone to hydrolysis .
- Catalyst screening : Testing palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling steps to enhance regioselectivity .
- In-line monitoring : Employing HPLC or LC-MS to track reaction progress and adjust stoichiometry in real time .
Basic: Which spectroscopic techniques are essential for confirming the compound’s structural integrity?
Answer:
- ¹H/¹³C NMR : Verify substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, acetamide carbonyl at ~168 ppm) .
- IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the triazolo-pyrazinone core) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm error) .
Advanced: How can researchers design experiments to elucidate the compound’s biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with kinases (e.g., EGFR, VEGFR) based on triazolo-pyrazine analogs .
- Pull-down assays : Immobilize the compound on sepharose beads and incubate with cell lysates to identify binding proteins via SDS-PAGE/MS .
- Kinase profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to quantify IC₅₀ values and selectivity .
Advanced: How to resolve contradictory bioactivity data across different assay systems?
Answer:
- Structural analogs comparison : Test derivatives with modified substituents (e.g., replacing m-tolyl with fluorophenyl) to isolate steric/electronic effects .
- Solubility adjustment : Use DMSO/water co-solvents (≤0.1% DMSO) to mitigate aggregation artifacts in cell-based assays .
- Orthogonal validation : Confirm results using SPR (surface plasmon resonance) for binding affinity and transcriptomics for downstream pathway analysis .
Basic: Which functional groups in the compound influence its reactivity and stability?
Answer:
- Thioether linkage : Prone to oxidation; stabilize with antioxidants (e.g., BHT) during storage .
- Acetamide group : Hydrolysis risk in acidic/basic conditions; use pH 6–7 buffers for in vitro studies .
- Triazolo-pyrazinone core : Susceptible to photodegradation; store in amber vials under nitrogen .
Advanced: How to conduct structure-activity relationship (SAR) studies to enhance target selectivity?
Answer:
- Substituent scanning : Synthesize analogs with variations at the 4-ethoxyphenyl and m-tolyl positions to map steric tolerance .
- Computational QSAR : Train models using MOE or RDKit descriptors to predict binding energies against off-targets (e.g., CYP450 enzymes) .
- Crystallography : Co-crystallize with target proteins (e.g., kinases) to identify key hydrogen bonds (e.g., acetamide-NH with Asp831 in EGFR) .
Basic: What strategies address solubility challenges in in vitro assays?
Answer:
- Co-solvent systems : Use 10% β-cyclodextrin in PBS or DMSO/ethanol mixtures (≤1% final concentration) .
- Sonication : Apply 20 kHz ultrasound for 10 minutes to disperse aggregates .
- Pro-drug approaches : Introduce phosphate esters at the acetamide group for improved aqueous solubility .
Advanced: How can computational methods accelerate the compound’s optimization?
Answer:
- Reaction path searching : Use GRRM or Gaussian to simulate intermediates and transition states, reducing trial-and-error synthesis .
- Free-energy perturbation (FEP) : Calculate relative binding affinities for virtual analogs before synthesis .
- Machine learning : Train models on PubChem BioAssay data to prioritize derivatives with predicted IC₅₀ < 100 nM .
Advanced: How to mitigate stability issues during long-term storage?
Answer:
- Lyophilization : Freeze-dry in mannitol/sucrose matrices to prevent hydrolysis .
- Inert packaging : Store under argon in sealed vials with desiccants (e.g., silica gel) .
- Stability-indicating assays : Monitor degradation via UPLC-PDA at 254 nm, with acceptance criteria of ≤5% impurity over 6 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
